molecular formula C11H9NO3S B12862894 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid

3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid

Katalognummer: B12862894
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: RLFHXHDUVOUMMO-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid typically involves the formation of the benzoxazole ring followed by the introduction of the methylthio group and the acrylic acid moiety. One common method involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acids or their derivatives to form the benzoxazole ring. Subsequent methylation and introduction of the acrylic acid group can be achieved through standard organic synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoxazole ring and the acrylic acid moiety are key structural features that contribute to its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the acrylic acid moiety.

    3-(2-(Methylthio)benzo[d]oxazol-6-yl)propanoic acid: Similar structure but with a propanoic acid instead of acrylic acid.

Uniqueness

3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid is unique due to the presence of both the benzoxazole ring and the acrylic acid moiety, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H9NO3S

Molekulargewicht

235.26 g/mol

IUPAC-Name

(E)-3-(2-methylsulfanyl-1,3-benzoxazol-6-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO3S/c1-16-11-12-8-4-2-7(3-5-10(13)14)6-9(8)15-11/h2-6H,1H3,(H,13,14)/b5-3+

InChI-Schlüssel

RLFHXHDUVOUMMO-HWKANZROSA-N

Isomerische SMILES

CSC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O

Kanonische SMILES

CSC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.